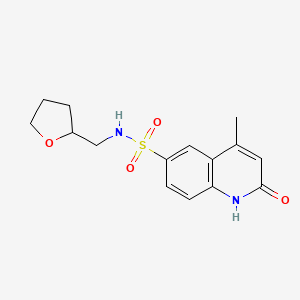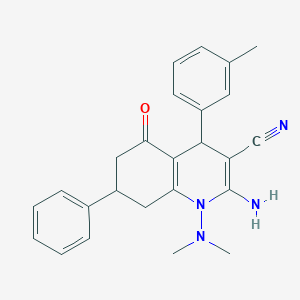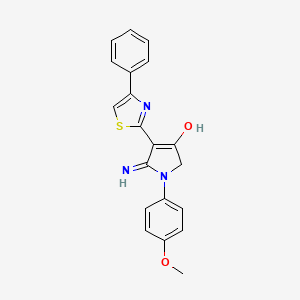
4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6-quinolinesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as QS-21 and is a saponin adjuvant, which means it enhances the immune response to antigens. QS-21 has been extensively studied for its potential use in vaccines, cancer therapy, and immunotherapy.
作用機序
QS-21 works by activating the immune system. It binds to specific receptors on immune cells, which triggers a cascade of events that leads to the activation of immune cells such as T cells and B cells. This activation leads to the production of antibodies and cytokines, which are essential for the immune response.
Biochemical and Physiological Effects:
QS-21 has been shown to have various biochemical and physiological effects. It has been shown to induce the production of cytokines, which are signaling molecules that play a crucial role in the immune response. QS-21 has also been shown to activate dendritic cells, which are specialized immune cells that play a critical role in initiating and regulating the immune response.
実験室実験の利点と制限
The advantages of using QS-21 in lab experiments are that it is a potent adjuvant that can enhance the immune response to antigens. It is also relatively safe and has been extensively studied for its potential use in vaccines and cancer therapy. The limitations of QS-21 are that it is difficult to synthesize, and the extraction process from Quillaja saponaria bark is time-consuming and expensive.
将来の方向性
There are several future directions for the study of QS-21. One area of research is the development of new vaccines that use QS-21 as an adjuvant. Another area of research is the use of QS-21 in cancer therapy and immunotherapy. Researchers are also exploring ways to improve the synthesis of QS-21 and to develop new methods for extracting it from Quillaja saponaria bark.
Conclusion:
In conclusion, QS-21 is a complex molecule that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potential use in vaccines, cancer therapy, and immunotherapy. QS-21 works by activating the immune system and has various biochemical and physiological effects. While QS-21 has advantages in lab experiments, such as its potency and safety, it also has limitations due to its difficulty in synthesis and extraction. However, with ongoing research, QS-21 has the potential to be a valuable tool in the fight against infectious diseases and cancer.
合成法
QS-21 is a complex molecule that is difficult to synthesize. The most common method for synthesizing QS-21 is through the extraction of Quillaja saponaria bark. The bark is collected and boiled in water, and the resulting mixture is purified using various techniques such as chromatography and crystallization. The purified compound is then further processed to obtain QS-21.
科学的研究の応用
QS-21 has been extensively studied for its potential use in vaccines. It has been shown to enhance the immune response to antigens and has been used as an adjuvant in various vaccines such as the human papillomavirus (HPV) vaccine, malaria vaccine, and HIV vaccine. QS-21 has also been studied for its potential use in cancer therapy and immunotherapy. It has been shown to have anti-tumor activity and can activate the immune system to attack cancer cells.
特性
IUPAC Name |
4-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10-7-15(18)17-14-5-4-12(8-13(10)14)22(19,20)16-9-11-3-2-6-21-11/h4-5,7-8,11,16H,2-3,6,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWKMWGTGAXJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydroquinoline-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B6120058.png)
![N-butyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6120063.png)
![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6120075.png)
![N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide](/img/structure/B6120090.png)

![1-[2-({3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-2-piperidinone](/img/structure/B6120108.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,6-trimethyl-4-pyrimidinecarboxamide](/img/structure/B6120111.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-methoxypropanamide](/img/structure/B6120116.png)
![3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B6120121.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B6120125.png)
![7-(3,5-dimethylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6120128.png)

![[1-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6120137.png)
![N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6120140.png)